Cas no 697-68-7 (4-Chlorothieno[2,3-d]pyridazine)

4-Chlorothieno[2,3-d]pyridazine structure
697-68-7 structure
商品名:4-Chlorothieno[2,3-d]pyridazine
CAS番号:697-68-7
MF:C6H3ClN2S
メガワット:170.619418382645
CID:4780224
PubChem ID:18516347

4-Chlorothieno[2,3-d]pyridazine 化学的及び物理的性質

名前と識別子

    • 4-chlorothieno[2,3-d]pyridazine
    • 4-Chlorothieno[2,3-d]pyridazine
    • インチ: 1S/C6H3ClN2S/c7-6-4-1-2-10-5(4)3-8-9-6/h1-3H
    • InChIKey: OGUMFMFDYUVHBD-UHFFFAOYSA-N
    • ほほえんだ: ClC1C2C=CSC=2C=NN=1

計算された属性

  • せいみつぶんしりょう: 169.9705470g/mol
  • どういたいしつりょう: 169.9705470g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 133
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54
  • 疎水性パラメータ計算基準値(XlogP): 1.8

4-Chlorothieno[2,3-d]pyridazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P01DXKT-100mg
4-CHLOROTHIENO[2,3-D]PYRIDAZINE
697-68-7 95%
100mg
$218.00 2024-04-22
Alichem
A029198282-1g
4-Chlorothieno[2,3-d]pyridazine
697-68-7 95%
1g
$860.72 2023-09-01
1PlusChem
1P01DXKT-250mg
4-CHLOROTHIENO[2,3-D]PYRIDAZINE
697-68-7 95%
250mg
$397.00 2024-04-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1740980-1g
4-Chlorothieno[2,3-d]pyridazine
697-68-7 98%
1g
¥8431.00 2024-05-03
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD01367-5g
4-chlorothieno[2,3-d]pyridazine
697-68-7 95%
5g
$1600 2023-09-07
1PlusChem
1P01DXKT-1g
4-CHLOROTHIENO[2,3-D]PYRIDAZINE
697-68-7 95%
1g
$966.00 2023-12-16

4-Chlorothieno[2,3-d]pyridazine 関連文献

4-Chlorothieno[2,3-d]pyridazineに関する追加情報

4-Chlorothieno[2,3-d]pyridazine (CAS No. 697-68-7): A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications

4-Chlorothieno[2,3-d]pyridazine (CAS No. 697-68-7) is a highly specialized heterocyclic compound that has garnered significant attention in both pharmaceutical research and advanced material science. This chlorinated thienopyridazine derivative features a unique fused ring system combining thiophene and pyridazine moieties, making it a valuable building block for various synthetic applications.

The molecular structure of 4-Chlorothieno[2,3-d]pyridazine contains strategic reactive sites that allow for diverse chemical modifications. Researchers particularly value its electron-deficient pyridazine ring and the chlorine substituent at the 4-position, which serve as excellent handles for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations.

In pharmaceutical applications, this compound serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in developing kinase inhibitors, with particular interest in its application for cancer therapeutics and neurodegenerative disease research. The rigid, planar structure of the thienopyridazine core often contributes to enhanced binding affinity with biological targets.

Material scientists have discovered valuable properties in 4-Chlorothieno[2,3-d]pyridazine derivatives for organic electronics. The compound's extended π-conjugated system and electron-accepting characteristics make it suitable for developing organic semiconductors, OLED materials, and photovoltaic components. These applications align with current industry demands for more efficient, lightweight electronic materials.

The synthesis of 697-68-7 typically involves cyclization strategies starting from appropriately substituted thiophene precursors. Recent advances in green chemistry approaches have improved the sustainability of its production, addressing growing concerns about environmental impact in chemical manufacturing. These developments respond to increasing searches for "sustainable heterocyclic synthesis" and "eco-friendly pharmaceutical intermediates".

Analytical characterization of 4-Chlorothieno[2,3-d]pyridazine employs standard techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The compound typically appears as a crystalline solid with good stability under standard storage conditions, though proper handling procedures should always be followed as with all laboratory chemicals.

Market demand for thienopyridazine derivatives has shown steady growth, particularly from pharmaceutical companies engaged in drug discovery programs and research institutions studying advanced functional materials. This trend reflects broader industry movements toward specialized heterocyclic compounds that can serve as scaffolds for innovative therapeutic agents and high-performance materials.

Recent patent literature reveals growing intellectual property activity surrounding 4-Chlorothieno[2,3-d]pyridazine derivatives, particularly in applications related to precision medicine and organic optoelectronics. This aligns with frequent search queries about "emerging heterocyclic compounds in drug development" and "new materials for flexible electronics".

Quality control specifications for CAS 697-68-7 typically require high purity levels (>98%) for most research applications. Suppliers often provide detailed analytical data and certificates of analysis to meet the stringent requirements of pharmaceutical and material science researchers who frequently search for "high-purity heterocyclic compounds" and "research-grade chemicals".

Future research directions for 4-Chlorothieno[2,3-d]pyridazine may explore its potential in bioconjugation chemistry and catalytic applications, areas that have shown promising preliminary results. The compound's versatility continues to make it a subject of interest in both academic and industrial research settings.

For researchers working with 697-68-7, proper literature review is essential, as new applications and synthetic methodologies continue to emerge. Recent publications have demonstrated innovative uses in metal-organic frameworks (MOFs) and as ligands in coordination chemistry, expanding the compound's utility beyond traditional applications.

Storage and handling recommendations for 4-Chlorothieno[2,3-d]pyridazine follow standard protocols for heterocyclic compounds. While not classified as highly hazardous, proper laboratory practices should be maintained, including use of personal protective equipment and appropriate ventilation, especially when conducting reactions at elevated temperatures.

The global market for specialty heterocycles like 4-Chlorothieno[2,3-d]pyridazine reflects broader trends in chemical research, with increasing demand driven by pharmaceutical innovation and advanced materials development. This matches frequent search patterns for "market trends in fine chemicals" and "growth of heterocyclic compounds industry".

In conclusion, 4-Chlorothieno[2,3-d]pyridazine (CAS No. 697-68-7) represents an important structural motif in modern chemical research. Its dual utility in life sciences and materials applications ensures continued relevance, while ongoing synthetic methodology developments promise to expand its accessibility and application scope further.

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